![molecular formula C27H29N3O5 B566213 N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester CAS No. 1013330-69-2](/img/structure/B566213.png)
N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
Overview
Description
“N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1’-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic Acid Methyl Ester” is a reactant used in the optimization of biaryl selective HDAC1&2 inhibitors. It is also known as N-[[4-[[[4-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1’-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of functional groups, including a tert-butyloxycarbonyl (Boc) group, a biphenyl group, and a carbamic acid methyl ester group.Chemical Reactions Analysis
The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Synthesis of Protected Amino Acid Esters
A synthetic strategy for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids was developed. Specifically, 2,3-l-diaminopropanoic acid (l-Dap) methyl esters were prepared, where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) was paired with the acid-labile tert-butyloxycarbonyl (Boc) moieties. The method preserves the chirality of the starting d-serine template through all synthetic steps, indicating a potential role for the targeted compound in chirally-sensitive syntheses (Temperini et al., 2020).
Modification of Carbamates
Electrophilic amination, acetamidation, and amidation of substituted aromatic carbamates were explored. In particular, the electrophilic amination of methyl N-(hydroxyphenyl)carbamates and methyl N-(4-methoxyphenyl)carbamate with sodium azide in polyphosphoric acid was studied, which resulted in the regioselective formation of various methyl N-substituted carbamates. This indicates the compound's potential utility in the modification of carbamate structures (Velikorodov et al., 2020).
Use in Peptide Compound Synthesis
The synthesis of peptide compounds based on 4-amino-1 H -1,2,3-triazole carboxylic acid analogues was demonstrated. A convenient approach utilizing tert-butyl carbamate as a precursor for amino acids was shown, highlighting the compound's relevance in the synthesis of biologically active peptide-based structures (Pokhodylo et al., 2019).
Application in Polyheterocyclic Compound Synthesis
The compound was used in the synthesis of new polyheterocyclic compounds based on chalcones, illustrating its role in complex organic synthesis processes and its potential utility in developing materials with specific properties (Velikorodov et al., 2019).
Properties
IUPAC Name |
tert-butyl N-[2-[[4-[(methoxycarbonylamino)methyl]benzoyl]amino]-4-phenylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-27(2,3)35-26(33)30-22-15-14-21(19-8-6-5-7-9-19)16-23(22)29-24(31)20-12-10-18(11-13-20)17-28-25(32)34-4/h5-16H,17H2,1-4H3,(H,28,32)(H,29,31)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWCHHJNJHVURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/no-structure.png)
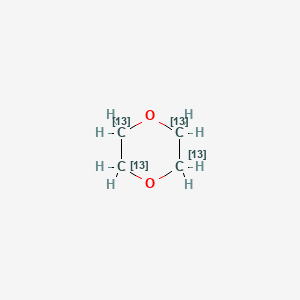
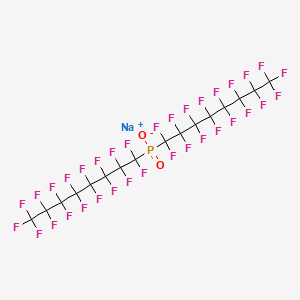



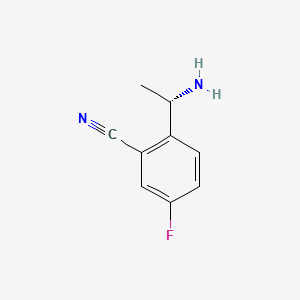
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

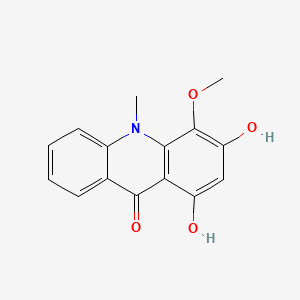
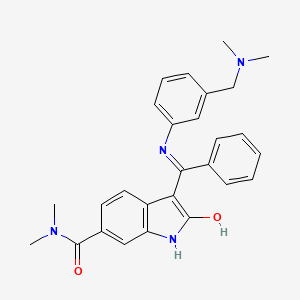
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)
